molecular formula C10H9F3O B1302066 3',4'-Dimethyl-2,2,2-trifluoroacetophenone CAS No. 75833-26-0

3',4'-Dimethyl-2,2,2-trifluoroacetophenone

Cat. No. B1302066
CAS RN: 75833-26-0
M. Wt: 202.17 g/mol
InChI Key: AJVJGZSCQYMMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3',4'-Dimethyl-2,2,2-trifluoroacetophenone is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar trifluoromethyl-containing compounds. For instance, the synthesis of various heterocycles and the use of trifluoromethyl groups in asymmetric synthesis are highlighted, which may share some synthetic parallels with the compound .

Synthesis Analysis

The synthesis of compounds related to 3',4'-Dimethyl-2,2,2-trifluoroacetophenone involves the use of dichloroacetyl chloride and electron-rich amino-heterocycles to produce fused pyridines . Additionally, asymmetric synthesis techniques have been employed to create sterically constrained pyroglutamic acids with trifluoromethyl groups, indicating the potential for similar approaches in the synthesis of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone . These methods demonstrate the importance of careful selection of starting materials and reaction conditions to achieve the desired molecular architecture and stereochemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to 3',4'-Dimethyl-2,2,2-trifluoroacetophenone has been elucidated using X-ray crystallography, as seen in the synthesis of strongly fluorescent oxazoles . This technique allows for the precise determination of the spatial arrangement of atoms within a molecule, which is crucial for understanding the compound's reactivity and properties. Although the exact structure of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone is not provided, insights from related compounds suggest that it would likely exhibit a planar aromatic system with electron-donating methyl groups and an electron-withdrawing trifluoromethyl group affecting its electronic properties.

Chemical Reactions Analysis

The chemical reactions involving compounds with structural features similar to 3',4'-Dimethyl-2,2,2-trifluoroacetophenone include the formation of annulated α-(formyl)pyridines through hydrolysis and the synthesis of oxazoles with high fluorescence quantum yields . These reactions demonstrate the reactivity of the carbonyl and aromatic moieties, which are likely to be present in 3',4'-Dimethyl-2,2,2-trifluoroacetophenone, and suggest potential pathways for its functionalization and application in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone are not directly discussed, the properties of related compounds can provide some insights. For example, the presence of trifluoromethyl groups is known to impart unique properties such as increased lipophilicity and chemical stability . The methyl groups can influence the compound's volatility and solubility. Additionally, the synthesis of fluorescent oxazoles indicates that the electronic nature of the substituents on the aromatic ring can significantly affect the photophysical properties of these molecules . Therefore, it can be inferred that 3',4'-Dimethyl-2,2,2-trifluoroacetophenone would exhibit properties influenced by its trifluoromethyl and methyl substituents, potentially including altered reactivity, stability, and fluorescence characteristics.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-6-3-4-8(5-7(6)2)9(14)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVJGZSCQYMMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374439
Record name 3',4'-Dimethyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dimethyl-2,2,2-trifluoroacetophenone

CAS RN

75833-26-0
Record name 3',4'-Dimethyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Under protective gas, 41 g (0.27 mol) of trifluoromethyl bromide are condensed into a solution of 42 g (0.25 mol) of 3,4-dimethylbenzoyl chloride in 150 ml of CH2Cl2 in a round-bottomed flask at about -70° C. A solution of 66.7 g (0.27 mol) of phosphorous acid trisdiethylamide in 50 ml of CH2Cl2 are then metered in at about -70° C., the first 90% of the solution being added rapidly and the last 10% of the solution being metered in slowly (during the course of about 2 hours). The mixture is subsequently stirred for one hour more at this temperature and then warmed to room temperature. After addition of the same volume of hexane, 2 phases are formed. After phase separation, the lower phase is carefully extracted using hexane; the combined hexane phases are concentrated and distilled under reduced pressure. 20.8 g (41% yield) of 1-(3,4-dimethylphenyl)- 2,2,2-trifluoroethan-1-one of b.p. 98°-99° C./22 mbar are obtained.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
phosphorous acid trisdiethylamide
Quantity
66.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.